![molecular formula C20H21N5O4S B2841292 4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1171034-39-1](/img/structure/B2841292.png)
4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained much attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl benzamide derivatives and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Prediction
A study by Kharchenko et al. (2008) explored the synthesis of related oxadiazole compounds, focusing on their potential biological activities. They developed novel bicyclic systems containing the 1,2,4-oxadiazol ring and predicted their biological activities using PASS prediction (Kharchenko, Detistov, & Orlov, 2008).
Synthesis and Spectral Characterisation
Mahmoud et al. (2012) synthesized various derivatives, including the 1,3,4-oxadiazol-2-yl compound, and characterized them using spectral techniques. This research contributes to understanding the chemical properties of such compounds (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
Antibacterial Study of Derivatives
Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of a related 1,3,4-oxadiazol compound. Their research included an antibacterial study, demonstrating the potential of these compounds in medical applications (Khalid, Aziz-ur-Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
RET Kinase Inhibitors for Cancer Therapy
Han et al. (2016) discovered novel benzamides derivatives, including those containing 1,2,4-oxadiazole, as RET kinase inhibitors. This research is significant for cancer therapy, demonstrating the therapeutic potential of such compounds (Han, Li, Ai, Sheng, Hu, Hu, & Geng, 2016).
Antimicrobial and Antitubercular Agents
Joshi et al. (2017) synthesized new analogs related to the 1,3,4-oxadiazol compound and evaluated them as potential antimicrobial and antitubercular agents. This indicates the scope of these compounds in treating infections (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Acetyl- and Butyrylcholinesterase Inhibition
Pflégr et al. (2022) explored 5-aryl-1,3,4-oxadiazoles as potential inhibitors of acetyl- and butyrylcholinesterase. This research is particularly relevant for the treatment of dementias and myasthenia gravis, showcasing the medicinal applications of these compounds (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).
Therapeutic Potential in Various Diseases
Siwach & Verma (2020) discussed the therapeutic potential of oxadiazole-containing compounds in various diseases. They highlighted the broad range of chemical and biological properties, including antibacterial, antiviral, and antioxidant activities (Siwach & Verma, 2020).
Eigenschaften
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c26-18(22-20-24-23-19(29-20)16-6-5-11-21-14-16)15-7-9-17(10-8-15)30(27,28)25-12-3-1-2-4-13-25/h5-11,14H,1-4,12-13H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKMXNGRPVBORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.